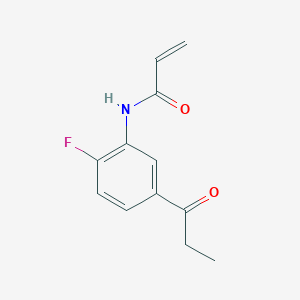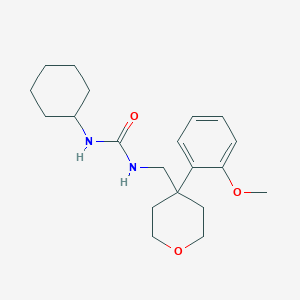
1-cyclohexyl-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-cyclohexyl-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea” is a urea derivative with a cyclohexyl group, a methoxyphenyl group, and a tetrahydropyran group . Urea derivatives are often used in medicinal chemistry due to their bioactivity, and the presence of a methoxyphenyl group could suggest potential pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups present. The cyclohexyl group is a six-membered carbon ring, the methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a methoxy group (-OCH3) attached, and the tetrahydropyran group is a six-membered ring with one oxygen and five carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Some general predictions could include moderate polarity due to the presence of the urea and methoxyphenyl groups, and potential for hydrogen bonding due to the NH groups in the urea .科学的研究の応用
Medicinal Chemistry and Drug Development
Uracil derivatives have garnered significant interest in medicinal chemistry due to their synthetic accessibility and potential drug-like properties. Let’s explore some specific applications:
a. Anticancer Agents: Uracil derivatives exhibit promising anticancer activity. For instance, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (also known as compound 4) has been synthesized and characterized . Its potential as an anticancer agent warrants further investigation.
b. Sigma-2 Receptor Agonists: Sigma-2 receptors play a role in cancer cell proliferation and apoptosis. Derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been explored as sigma-2 receptor agonists . Investigating whether our compound interacts with sigma-2 receptors could be valuable.
Organic Synthesis and Heterocyclic Chemistry
Uracil derivatives are versatile building blocks for heterocyclic compounds. Let’s consider their applications in organic synthesis:
a. Carbonylation Reactions: The synthesis of compound 4 involves a four-component reaction, including a Pd-catalyzed carbonylation step. Understanding the mechanism and exploring other carbonylation reactions could lead to novel derivatives with diverse properties.
b. Cyanoacetohydrazides: Cyanoacetohydrazides have been used in heterocyclic synthesis. Investigating the reactivity of our compound with cyanoacetohydrazides could yield interesting heterocyclic products .
Thermodynamic Properties
Thermodynamic data for organic compounds are essential for process design and optimization. While specific data for our compound are not readily available, considering its thermodynamic properties (e.g., enthalpy, entropy, heat capacity) could aid in various applications .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-cyclohexyl-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-10-6-5-9-17(18)20(11-13-25-14-12-20)15-21-19(23)22-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDGKJGRAPCTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)
![2-amino-N-isobutyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2427091.png)
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2427092.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)
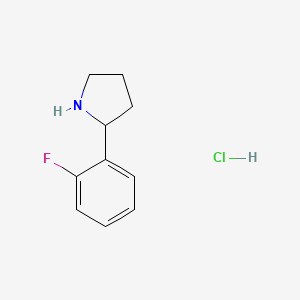
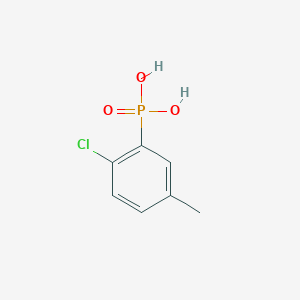
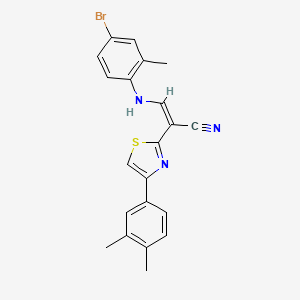
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)



